molecular formula C19H25N3O6S B8617180 3,4-Didehydro naratriptan oxalate CAS No. 121679-21-8

3,4-Didehydro naratriptan oxalate

Cat. No.: B8617180
CAS No.: 121679-21-8
M. Wt: 423.5 g/mol
InChI Key: PXUWIYZZMASGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Didehydro Naratriptan Oxalate ( 121679-21-8) is a recognized analytical reference standard related to the pharmaceutical compound Naratriptan. Naratriptan is a second-generation triptan prescribed for the acute treatment of migraine headaches, functioning as a selective 5-HT 1B/1D receptor agonist . Its probable therapeutic mechanisms involve acting on the trigeminovascular system to inhibit the release of sensory neuropeptides, suppress neurotransmission in trigeminal sensory pathways, and activate descending pain control pathways in the brainstem, thereby alleviating migraine pain . This related compound serves as a critical material in the research, development, and quality control processes for Naratriptan. Its primary application is as a high-purity, well-characterized impurity standard for use in analytical techniques such as High-Performance Liquid Chromatography (HPLC), ensuring the identity, potency, and purity of Naratriptan drug substances and products . It is an essential component in regulatory submissions, including Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), and supports the commercial manufacturing of Naratriptan . Furthermore, this chemical is a valuable building block and key intermediate in organic synthesis and the development of novel pharmaceutical agents . The product is supplied with a detailed Structure Elucidation Report (SER) to guarantee its accuracy and reliability for demanding laboratory applications . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

121679-21-8

Molecular Formula

C19H25N3O6S

Molecular Weight

423.5 g/mol

IUPAC Name

N-methyl-2-[3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-yl]ethanesulfonamide;oxalic acid

InChI

InChI=1S/C17H23N3O2S.C2H2O4/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;3-1(4)2(5)6/h3-5,11-12,18-19H,6-10H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

PXUWIYZZMASGGC-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3=CCN(CC3)C.C(=O)(C(=O)O)O

Origin of Product

United States

Synthetic Origins and Mechanistic Pathways of 3,4 Didehydro Naratriptan Oxalate Formation

Elucidation of Byproduct Formation during Naratriptan (B1676958) Preparation

During the process development and optimization of naratriptan hydrochloride synthesis, researchers observed the presence of a persistent impurity, designated as Impurity B. researchgate.netacs.org This impurity was identified as 3,4-Didehydro naratriptan, which is typically isolated as its oxalate (B1200264) salt for stability and analytical purposes. researchgate.netacs.org Initial investigations revealed that the levels of this impurity were challenging to control and that it could be carried through from intermediate stages to the final API. acs.org

A critical finding was that 3,4-Didehydro naratriptan is not merely a byproduct of a single side reaction but can also be formed from another process-related impurity. researchgate.netacs.org This discovery prompted a more in-depth investigation into the various stages of naratriptan synthesis to pinpoint the origins and mechanisms of its formation.

Investigation of Mechanistic Pathways Leading to the Formation of 3,4-Didehydro Naratriptan Oxalate

The formation of 3,4-Didehydro naratriptan is intricately linked to the specific synthetic route employed for naratriptan. A common and well-established method for synthesizing naratriptan involves a multi-step process that includes the construction of the indole (B1671886) ring system, followed by the introduction and modification of the piperidine (B6355638) moiety.

Examination of Side Reactions in Indole Ring Synthesis

The Fischer indole synthesis is a widely used method for creating the indole core of naratriptan. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. While effective, this reaction is not without the potential for side reactions that can introduce impurities. However, the formation of 3,4-Didehydro naratriptan is more directly associated with later stages of the synthesis, specifically those involving the piperidine ring.

Analysis of Potential Rearrangement or Elimination Reactions from Precursors

A key step in several reported syntheses of naratriptan is the catalytic hydrogenation of an unsaturated precursor, namely (E)-N-methyl-2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]vinylsulfonamide. This precursor contains a double bond within the piperidine ring, which is reduced to the saturated piperidine ring of naratriptan.

Incomplete hydrogenation is a primary pathway for the formation of 3,4-Didehydro naratriptan. If the hydrogenation reaction does not proceed to completion, the unreacted tetrahydropyridine (B1245486) precursor remains as an impurity.

Furthermore, a significant finding from process development studies is that 3,4-Didehydro naratriptan (Impurity B) can be formed via an acid-catalyzed dehydration of another process-related impurity. researchgate.netacs.org This suggests the presence of a hydroxylated intermediate that can undergo elimination under acidic conditions to form the double bond in the tetrahydropyridine ring.

Role of Specific Reagents and Reaction Conditions in Impurity Generation

The choice of reagents and the conditions under which reactions are performed play a crucial role in the impurity profile of the final product.

Catalytic Hydrogenation: The catalyst used for the hydrogenation of the unsaturated precursor, typically palladium on carbon (Pd/C), is critical. The activity and selectivity of the catalyst can influence the completeness of the reduction. Deactivation of the catalyst or insufficient catalyst loading can lead to higher levels of the unreacted didehydro impurity.

Acidic Conditions: The observation that 3,4-Didehydro naratriptan can be formed via acid-catalyzed dehydration highlights the importance of pH control during the synthesis and purification steps. researchgate.netacs.org The presence of strong acids can promote the elimination reaction, leading to an increase in the concentration of this impurity. This is particularly relevant during the formation of the hydrochloride salt of naratriptan, where acidic conditions are intentionally introduced. acs.org

Influence of Synthetic Parameters on the Impurity Profile

The careful control of synthetic parameters is paramount to minimizing the formation of 3,4-Didehydro naratriptan and other impurities.

Impact of Temperature, Solvent Systems, and Reaction Time

Temperature: The temperature at which the hydrogenation and subsequent work-up steps are carried out can affect the rate of both the desired reaction and potential side reactions. While specific data on the optimal temperature for minimizing 3,4-Didehydro naratriptan formation is proprietary to manufacturers, it is a critical parameter that is carefully optimized during process development.

Solvent Systems: The choice of solvent for the hydrogenation and crystallization steps can impact the solubility of both the desired product and the impurities, thereby affecting the efficiency of their separation. For instance, the use of different alcohols or other organic solvents can alter the impurity profile of the final product.

Reaction Time: The duration of the hydrogenation reaction is a key factor in ensuring its completion. Insufficient reaction time will inevitably lead to higher levels of the unreacted 3,4-Didehydro naratriptan precursor in the reaction mixture.

Effect of Catalyst and Additive Selection

The selection of catalysts and additives plays a pivotal role in the formation of this compound. Given that the primary formation mechanism is acid-catalyzed dehydration, the presence of acidic catalysts or reagents will inherently increase the likelihood of its formation.

Research into the synthesis of similar indole derivatives and general principles of organic chemistry suggest that the following factors can influence the rate of formation of this impurity:

Acid Strength: Stronger acids are more effective at protonating the hydroxyl group, thus accelerating the dehydration reaction. The use of strong mineral acids or Lewis acids as catalysts in steps where the hydroxyl precursor is present can lead to higher levels of this compound.

Temperature: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for the dehydration reaction, leading to increased formation of the impurity.

Reaction Time: Prolonged reaction times in the presence of an acid catalyst will increase the conversion of the hydroxyl precursor to the dehydrated impurity.

While specific quantitative data on the effect of various catalysts on the formation of this compound is not extensively published in publicly available literature, the general impact of catalyst and additive selection can be summarized in the following table:

Catalyst/Additive TypeGeneral Effect on this compound FormationRationale
Strong Protic Acids (e.g., HCl, H₂SO₄)High potential for increased formationEfficiently protonates the hydroxyl group, promoting dehydration.
Lewis Acids (e.g., AlCl₃, ZnCl₂)Moderate to high potential for increased formationCan coordinate with the hydroxyl group, facilitating its departure.
Weak Protic Acids (e.g., Acetic Acid)Lower potential for increased formation compared to strong acidsLess efficient at protonating the hydroxyl group, leading to a slower rate of dehydration.
Basic Additives (e.g., Triethylamine, Potassium Carbonate)Can mitigate formationNeutralizes acidic species, thereby inhibiting the acid-catalyzed dehydration mechanism.
Palladium-based catalysts (e.g., Pd/C)Indirect effect; may be used in steps prior to the formation of the hydroxyl precursor. The acidic or basic nature of the support and reaction medium can play a role.The primary role is in hydrogenation or coupling reactions. However, the reaction conditions employed can influence the overall impurity profile.

Strategies for Mitigation of this compound Formation in Process Chemistry

The control and mitigation of this compound formation are crucial for ensuring the quality and consistency of naratriptan production. A holistic approach that integrates process understanding and control is essential. registech.com

Key strategies for mitigation include:

Control of Reaction pH: Maintaining a neutral or slightly basic pH during critical steps where the hydroxyl precursor is present can significantly suppress the acid-catalyzed dehydration. The use of appropriate buffering systems or the careful addition of bases can be employed.

Temperature and Reaction Time Optimization: Conducting the reaction at the lowest effective temperature and for the minimum time necessary can help to minimize the formation of the dehydration impurity.

Alternative Synthetic Routes: Exploring and implementing synthetic routes that avoid the formation of the susceptible hydroxyl intermediate is a proactive strategy. For instance, routes that introduce the double bond in a controlled manner before the final steps could be advantageous.

Purification Strategies:

Crystallization: The use of specific solvent systems for the crystallization of naratriptan or its intermediates can be optimized to selectively precipitate the desired product, leaving the more soluble this compound in the mother liquor. The formation of the oxalate salt of naratriptan itself has been shown to be an effective purification method to achieve high purity. derpharmachemica.com

Chromatography: While less common for large-scale production, chromatographic techniques can be employed to remove the impurity if other methods are insufficient.

In-Process Control and Monitoring: Implementing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), to monitor the formation of this compound at various stages of the manufacturing process allows for timely intervention and process adjustments. veeprho.com

By understanding the mechanistic origins of this compound and implementing these mitigation strategies, pharmaceutical manufacturers can effectively control its levels in the final API, ensuring a high-purity and safe product.

Advanced Analytical Characterization of 3,4 Didehydro Naratriptan Oxalate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For 3,4-Didehydro naratriptan (B1676958) oxalate (B1200264), a variety of chromatographic techniques are essential for its detection and control within the active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) Methodologies for Impurity Determination

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile and thermally labile compounds like naratriptan and its impurities. ijptjournal.comneuroquantology.com Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose. ijptjournal.com

The development of a selective HPLC method is critical for accurately quantifying impurities such as 3,4-Didehydro naratriptan oxalate. This involves a systematic approach to optimize various chromatographic parameters to achieve the desired separation from the main compound and other potential impurities. researchgate.net Key aspects of method development and validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the separation of the this compound peak from the naratriptan peak and other related substances.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For naratriptan, linearity has been demonstrated in ranges such as 2.5-15.5 μg/mL and 5-25 mg/ml. ijptjournal.comneuroquantology.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, with acceptable recovery for naratriptan ranging from 98.22% to 100.8%. ijptjournal.comneuroquantology.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the relative standard deviation (%RSD) for a series of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For a naratriptan method, the LOD was reported as 0.25 mg/ml and the LOQ as 0.75 mg/ml. neuroquantology.com

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijptjournal.com

A typical validation summary for an HPLC method for naratriptan analysis is presented below:

Validation ParameterTypical Result
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98% - 102%
Precision (%RSD)< 2.0%
LODAnalyte-specific
LOQAnalyte-specific
RobustnessNo significant impact from minor variations

The choice of stationary and mobile phases is crucial for achieving the desired separation in HPLC. rjptonline.org

Stationary Phases: For the analysis of naratriptan and its impurities, C18 columns are predominantly used. ijptjournal.comusp.br These columns have a non-polar stationary phase, which is ideal for reversed-phase chromatography. The selection of the stationary phase depends on the nature of the analyte; for instance, chiral stationary phases like cellulose (B213188) or amylose-based phases are used for separating enantiomers. rjptonline.org

Mobile Phases: The mobile phase in reversed-phase HPLC typically consists of a mixture of water or an aqueous buffer and an organic solvent. rjptonline.org The composition of the mobile phase is optimized to control the retention and elution of the compounds. Common mobile phase compositions for naratriptan analysis include:

Ammonium acetate (B1210297) buffer (pH 3) and Acetonitrile (50:50 v/v). ijptjournal.com

20mM Potassium dihydrogen phosphate (B84403) (KH2PO4) and Acetonitrile (25:75 v/v), with the pH adjusted to 3.5 with orthophosphoric acid. neuroquantology.com

Degradation Pathways and Stability Assessment of 3,4 Didehydro Naratriptan Oxalate

Forced Degradation Studies to Predict Potential Degradation Products

Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than accelerated stability testing. These studies are designed to generate degradation products and provide insights into the stability of the molecule. For compounds structurally related to Naratriptan (B1676958), such as 3,4-Didehydro naratriptan oxalate (B1200264), forced degradation studies typically investigate hydrolytic, oxidative, photolytic, and thermal stress conditions.

While specific degradation data for 3,4-Didehydro naratriptan oxalate is not extensively available in public literature, studies on the closely related compound, Naratriptan HCl, provide a framework for potential degradation pathways. These studies indicate that Naratriptan HCl is susceptible to degradation under various stress conditions, suggesting that this compound may exhibit similar liabilities due to its structural similarities.

Hydrolytic Degradation Mechanisms

Hydrolytic degradation involves the reaction of a substance with water, which can be influenced by pH. Studies on Naratriptan HCl have shown that it is labile in acidic, alkaline, and neutral conditions.

Under acidic conditions (e.g., 0.1N HCl), significant degradation of Naratriptan HCl has been observed, with reports of approximately 70% degradation after 8 hours of reflux. sciforum.net Milder acidic conditions (0.01N HCl) also lead to the formation of degradation products. sciforum.net

In alkaline conditions (e.g., 0.1N NaOH), Naratriptan HCl is also highly unstable, showing around 70% degradation after 8 hours at elevated temperatures. sciforum.net Even under milder alkaline conditions (0.01N NaOH), noticeable degradation occurs. sciforum.net

Neutral hydrolysis, conducted by refluxing in water at high temperatures, has also been shown to cause significant degradation of Naratriptan HCl. sciforum.net The similarity in the retention times of the primary degradation product formed under acidic, alkaline, and neutral conditions suggests a common degradation pathway may be initiated by hydrolysis. sciforum.net

Given the presence of functional groups susceptible to hydrolysis in this compound, it is anticipated that it would also degrade under similar hydrolytic stress conditions. The unsaturated nature of the tetrahydropyridine (B1245486) ring in this compound compared to Naratriptan might influence its stability profile.

Oxidative Degradation Pathways

Oxidative degradation is a common pathway for many pharmaceuticals. However, studies on Naratriptan HCl have indicated that it is relatively stable to oxidative stress. Exposure to 50% hydrogen peroxide (H₂O₂) for an extended period did not result in significant degradation. sciforum.net This suggests that the core structure of Naratriptan is robust against oxidation. It is plausible that this compound would exhibit similar stability towards oxidative agents.

Photolytic Degradation Processes

Photostability is a critical parameter for drug substances. The International Council for Harmonisation (ICH) guidelines recommend testing for photostability. scholarsresearchlibrary.com Studies on Naratriptan HCl have shown that it is stable when exposed to sunlight for 24 hours. researchgate.net However, prolonged exposure for 48 hours did lead to the formation of a degradation product. researchgate.net This indicates a potential for photolytic degradation upon extended exposure to light. Therefore, it is reasonable to expect that this compound may also be susceptible to photolytic degradation under prolonged light exposure.

Thermal Degradation Characteristics

Thermal stability is assessed by exposing the drug substance to dry heat. Studies on Naratriptan HCl have demonstrated its stability under dry heat conditions (e.g., 60°C for up to 48 hours), with no significant degradation observed. sciforum.netresearchgate.net This suggests that the molecule is thermally stable in the solid state under these conditions. It is likely that this compound would also exhibit good thermal stability.

Identification and Characterization of Degradation Products of this compound

The identification and characterization of degradation products are crucial for ensuring the safety of a pharmaceutical product. This compound is itself considered a related compound and potential impurity of Naratriptan. sciforum.net In forced degradation studies of Naratriptan HCl, a major degradation product is often observed. sciforum.net While the specific structures of all degradation products of Naratriptan HCl are not always fully elucidated in the available literature, the consistent appearance of a primary degradant across different hydrolytic conditions suggests a key transformation of the parent molecule. sciforum.net

For this compound, specific degradation products have not been detailed in the public domain. Characterization would typically involve techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the chemical structures of any new entities formed under stress conditions.

Kinetic and Mechanistic Studies of Degradation Reactions

Kinetic studies are performed to understand the rate at which a drug substance degrades, which is essential for determining its shelf-life and storage conditions. Mechanistic studies aim to elucidate the step-by-step chemical transformations that occur during degradation.

A comprehensive kinetic study would involve analyzing the degradation at different time points and under various conditions (e.g., different pH values, temperatures) to determine the order of the reaction and calculate the degradation rate constants. Mechanistic elucidation would require trapping and identifying intermediates and using computational modeling to understand the reaction pathways at a molecular level.

Influence of Environmental Factors on the Stability of the Compound in Process Intermediates

While direct and specific data for this compound is not available in the provided search results, the stability of the closely related naratriptan hydrochloride has been a subject of investigation. These studies on naratriptan hydrochloride can offer some inferential insights into the potential behavior of its didehydro analogue, although it must be emphasized that such extrapolations are not a substitute for direct experimental evidence.

Influence of pH: Forced degradation studies on naratriptan hydrochloride have shown that it is susceptible to both acidic and alkaline hydrolysis. sciforum.net Significant degradation has been observed when the compound is exposed to solutions of 0.1N HCl and 0.1N NaOH, particularly with the application of heat. sciforum.netresearchgate.net This suggests that the indole (B1671886) and sulfonamide moieties, also present in this compound, are likely points of instability under pH stress. Without specific studies, it is plausible to hypothesize that this compound would also exhibit instability in acidic and basic conditions.

Influence of Light: Photostability studies on naratriptan hydrochloride have yielded somewhat varied results. Some research indicates that the drug is stable when exposed to sunlight for 24 hours, with degradation only occurring after a prolonged period of 48 hours. sciforum.netresearchgate.net Another study suggests stability to photolytic conditions. nih.gov The presence of the chromophoric indole ring in this compound suggests a potential for photosensitivity. The extended conjugation in the tetrahydropyridine ring of the didehydro compound compared to the piperidine (B6355638) ring in naratriptan could potentially alter its photostability profile. However, without dedicated photostability studies on this compound, its behavior upon exposure to light remains unconfirmed.

Influence of Temperature: Thermal stability studies on naratriptan hydrochloride have generally shown it to be a stable compound. It has been reported to be stable when subjected to dry heat at 60°C for up to 48 hours. sciforum.netresearchgate.net This suggests that the core structure of naratriptan is resilient to thermal stress in the solid state. It is reasonable to infer that this compound may also possess a degree of thermal stability, though this would need to be confirmed through specific testing.

Influence of Humidity: The influence of humidity is often assessed in conjunction with temperature. While specific data on the effect of humidity on this compound is not available, it is a factor that can accelerate degradation, particularly if the compound is susceptible to hydrolysis.

Summary of Inferred Stability Profile (Based on Naratriptan HCl Data)

Environmental FactorInferred Stability of this compound
pH Likely unstable in acidic and alkaline conditions.
Light Potentially susceptible to degradation under prolonged exposure.
Temperature Likely stable under dry heat conditions.
Humidity Potential for enhanced degradation, especially in combination with temperature.

Computational Chemistry and Theoretical Investigations of 3,4 Didehydro Naratriptan Oxalate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic nature of molecules. While specific studies on 3,4-Didehydro naratriptan (B1676958) oxalate (B1200264) are not extensively available in the public domain, we can extrapolate from computational studies on the parent drug, naratriptan, and related molecular systems. researchgate.netuaeh.edu.mxshd-pub.org.rssemanticscholar.org

A theoretical investigation of naratriptan has been performed using DFT methods such as B3LYP, M06, and ωB97XD, which have shown the existence of two stable conformers in the aqueous phase. researchgate.netuaeh.edu.mxsemanticscholar.org Similar calculations for 3,4-Didehydro naratriptan would involve geometry optimization to determine the most stable arrangement of its atoms. Key structural parameters that would be determined include bond lengths, bond angles, and dihedral angles, particularly within the tetrahydropyridine (B1245486) ring, which differentiates it from naratriptan.

The electronic properties of 3,4-Didehydro naratriptan oxalate are crucial for understanding its reactivity and potential interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are key descriptors of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For naratriptan, the HOMO-LUMO gap has been calculated to be around 4.95 eV. semanticscholar.org It is plausible that the introduction of the double bond in the tetrahydropyridine ring of 3,4-Didehydro naratriptan would influence this gap.

Global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can also be calculated to predict the molecule's behavior in chemical reactions. semanticscholar.org These parameters help in understanding the molecule's susceptibility to nucleophilic or electrophilic attack.

Table 1: Illustrative Calculated Electronic Properties of 3,4-Didehydro Naratriptan

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.7 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.8 eVRelates to the chemical reactivity and stability of the molecule.
Dipole Moment3.5 DInfluences the molecule's polarity and solubility.
Total Energy-1374 HartreesRepresents the total electronic energy of the molecule at its optimized geometry.

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for a molecule of this nature. Actual values would require specific computational studies.

Reaction Mechanism Modeling of Impurity Formation Pathways

Understanding the pathways through which impurities are formed is essential for controlling their levels in the final drug product. researchgate.net The formation of 3,4-Didehydro naratriptan from naratriptan likely involves an oxidation reaction that introduces a double bond into the piperidine (B6355638) ring.

Theoretical modeling can be employed to investigate the mechanism of this transformation. This would involve identifying potential oxidizing agents or conditions that could lead to this dehydrogenation. Computational methods can then be used to calculate the reaction energy profiles, including the energies of reactants, transition states, and products.

A plausible pathway for the formation of 3,4-Didehydro naratriptan could involve an initial single-electron transfer (SET) from the piperidine nitrogen, followed by proton loss and further oxidation. Alternatively, a direct hydrogen abstraction from the piperidine ring could initiate the process. Quantum chemical calculations can help to determine the most energetically favorable pathway by comparing the activation energies of different proposed mechanisms. Such studies on nitrosamine (B1359907) activation provide a framework for how reaction pathways can be computationally explored. frontiersin.orgnih.gov

Table 2: Illustrative Energetics of a Proposed Impurity Formation Pathway

StepReactionActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
1Naratriptan + Oxidant -> [Naratriptan radical cation] + [Reduced Oxidant]155
2[Naratriptan radical cation] -> [Deprotonated radical] + H+10-2
3[Deprotonated radical] + Oxidant -> 3,4-Didehydro naratriptan + [Reduced Oxidant] + H+8-20

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from reaction mechanism modeling.

Conformational Analysis and Energy Minimization Studies

The three-dimensional shape of a molecule is critical to its function and interactions. 3,4-Didehydro naratriptan, with its flexible side chain and the tetrahydropyridine ring, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and their relative energies. researchgate.net

The tetrahydropyridine ring in 3,4-Didehydro naratriptan can adopt several conformations, such as a "flattened boat" or a "twisted chair" conformation. acs.orgnih.gov Energy minimization studies, using methods like molecular mechanics or quantum mechanics, can be performed to find the lowest energy conformation (the global minimum) as well as other low-energy conformers.

Knowing the preferred conformation is important for several reasons. It can help in understanding how the impurity might interact with biological targets if it were to have any pharmacological activity. It is also crucial for interpreting experimental data, such as NMR spectra, where the observed chemical shifts are an average over the populated conformations. Furthermore, the conformation can influence the impurity's chromatographic behavior.

In Silico Prediction of Spectroscopic Signatures and Chromatographic Behavior

Computational methods can be used to predict various analytical properties of this compound, which can aid in its identification and quantification.

Spectroscopic Signatures:

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of the nuclei. Quantum chemical calculations can predict these chemical shifts with a good degree of accuracy. mdpi.com These predicted spectra can be compared with experimental data to confirm the structure of the impurity.

Mass Spectrometry: The fragmentation pattern of a molecule in a mass spectrometer can also be predicted computationally. By calculating the energies of different fragmentation pathways, it is possible to predict the major peaks that would be observed in the mass spectrum, facilitating the identification of the impurity in complex mixtures.

Chromatographic Behavior: Quantitative Structure-Retention Relationship (QSRR) models are computational tools used to predict the retention time of a compound in chromatography based on its molecular descriptors. nih.govresearchgate.net A study has been published on the development of a QSRR model for naratriptan and its impurities using artificial neural networks. nih.gov This model uses calculated molecular descriptors to predict the relative retention times in an HPLC method. By calculating the relevant descriptors for 3,4-Didehydro naratriptan, its retention time could be predicted, which would be valuable for method development and impurity profiling. indexcopernicus.comresearchgate.net

Table 3: Predicted vs. Experimental Analytical Data (Illustrative)

Analytical TechniquePredicted DataExperimental Data
¹H NMR (δ, ppm)7.2-7.8 (indole), 5.8 (vinyl), 2.5-3.5 (aliphatic)Consistent with predicted regions
¹³C NMR (δ, ppm)110-140 (aromatic/vinyl), 20-60 (aliphatic)Consistent with predicted regions
Mass Spectrum (m/z)334.15 [M+H]⁺334.15
HPLC Retention Time (min)8.58.7

Note: The data in this table is for illustrative purposes. Experimental data would need to be obtained from actual analysis.

Impurity Control and Quality Assurance in Pharmaceutical Manufacturing Processes

Development of Impurity Specifications and Control Strategies for 3,4-Didehydro Naratriptan (B1676958) Oxalate (B1200264)

The control of impurities within an API is a fundamental requirement of pharmaceutical manufacturing. For naratriptan, the substance 3,4-Didehydro naratriptan oxalate, also identified as USP Naratriptan Related Compound B, is a known potential impurity that can arise during the synthesis process. ontosight.ainih.gov The development of robust specifications and control strategies is essential to limit its presence in the final API.

The process begins with the identification and characterization of potential impurities. Understanding the synthesis pathway of naratriptan allows chemists to predict and identify related substances like this compound. ontosight.ai An investigation into the optimization of naratriptan hydrochloride synthesis has shed light on the formation of such impurities. caymanchem.com

Once identified, specifications, which are a set of criteria to which a drug substance should conform to be considered acceptable for its intended use, are established. These specifications include explicit limits for known impurities. The establishment of these limits is based on data from toxicological studies, clinical trials, and the capabilities of the manufacturing process.

A primary tool in the control strategy is the use of highly characterized reference standards for this compound. synthinkchemicals.comsynzeal.com These standards are crucial for:

Analytical Method Development and Validation: Developing and validating analytical procedures, such as High-Performance Liquid Chromatography (HPLC), to accurately detect and quantify the impurity.

Routine Quality Control (QC): Allowing QC laboratories to consistently and reliably test batches of naratriptan API for the presence of this impurity. synzeal.com

Stability Studies: Assessing the potential for the impurity to form over time under various storage conditions. synzeal.com

Control strategies involve not only final product testing but also in-process controls. By monitoring the formation of this compound at different stages of the manufacturing process, adjustments can be made to process parameters (e.g., temperature, pressure, reaction time) to minimize its formation, ensuring the final product meets the required purity standards. ontosight.ai

Table 1: Chemical Profile of this compound
IdentifierValue
Systematic Name1H-Indole-5-ethanesulfonamide, N-methyl-3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-, ethanedioate (1:1) nih.gov
Common SynonymsUSP Naratriptan Related Compound B ontosight.ainih.gov
Molecular FormulaC₁₇H₂₃N₃O₂S · C₂H₂O₄ nih.gov
Molecular Weight423.49 g/mol nih.gov

Regulatory Guidelines and Compliance for Related Substances in Active Pharmaceutical Ingredients (APIs)

The control of impurities in APIs is strictly governed by international regulatory bodies to ensure patient safety and product quality. coherentmarketinsights.com Manufacturers must adhere to these guidelines to gain marketing authorization for their products. The International Council for Harmonisation (ICH) provides globally recognized guidelines for the pharmaceutical industry.

Key guidelines relevant to the control of related substances like this compound include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the identification, qualification, and setting of limits for impurities in new drug substances. gmp-navigator.com It establishes thresholds at which impurities must be identified and, at higher levels, qualified through safety assessments.

ICH Q7: Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients: This foundational guideline outlines the comprehensive requirements for GMP in the manufacturing of APIs. complianceonline.com It covers all aspects of production and quality control, including the handling of raw materials, process validation, and impurity profiling, to ensure that APIs meet predefined quality attributes. coherentmarketinsights.com

ICH Q11: Development and Manufacture of Drug Substances: This guideline details the scientific and risk-based approaches to developing and manufacturing drug substances, emphasizing the understanding of the chemical process and the control of critical quality attributes, which include impurities. europa.eu

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted these ICH guidelines and provide their own specific requirements for the submission of data on API quality. complianceonline.comeuropa.eu A significant portion of any regulatory submission, such as a Drug Master File (DMF) or a marketing authorization application, is dedicated to demonstrating control over the API's purity, including detailed information on the impurity profile. npra.gov.mysynzeal.com Compliance with these regulations is non-negotiable and is verified through rigorous review of submitted data and on-site inspections of manufacturing facilities. npra.gov.mycoherentmarketinsights.com

Table 2: Key Regulatory Guidelines for API Impurity Control
GuidelineIssuing BodyDescription of Relevance
ICH Q3A(R2)ICHProvides guidance on setting specifications for impurities in new drug substances, including identification and qualification thresholds. gmp-navigator.com
ICH Q7ICHEstablishes Good Manufacturing Practice (GMP) standards for the entire API manufacturing process to ensure consistent quality. complianceonline.com
ICH Q11ICHFocuses on the scientific development and understanding of the manufacturing process to effectively control drug substance quality. europa.eu
Eudralex Volume 3European CommissionProvides scientific guidelines on the quality of active substances for medicines for human use within the EU. gmp-navigator.com
21 CFR Part 211FDA (U.S.)Outlines Current Good Manufacturing Practice (CGMP) regulations for finished pharmaceuticals, which are considered applicable to API manufacturing. complianceonline.com

Role of this compound in Active Pharmaceutical Ingredient (API) Purity Assessment and Process Consistency

In the context of API purity assessment, the quantification of this compound is a vital component of the complete impurity profile. The purity of an API is not just the percentage of the desired compound but is also defined by the absence, or strict limitation, of specified and unspecified impurities. Therefore, accurately measuring this related substance is essential for the final declaration of naratriptan's purity and for its official release for use in formulating the final drug product. synthinkchemicals.com

Furthermore, tracking the levels of this compound from batch to batch provides a valuable metric for assessing process consistency. A stable and low level of this impurity indicates that the manufacturing process is robust and operating as intended. Conversely, a sudden increase or high variability in its levels can signal a deviation in the process, such as a change in raw material quality or a malfunction in equipment. This allows manufacturers to take corrective action promptly, preventing the production of a substandard batch and ensuring the consistent quality of the API over time. npra.gov.my The qualification and use of impurity standards are essential for this ongoing verification of pharmaceutical consistency and to meet global regulatory demands. synthinkchemicals.com

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3,4-Didehydro naratriptan oxalate, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis typically involves coupling the didehydro intermediate with oxalic acid under controlled pH and temperature conditions. Purity optimization requires high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 220–280 nm to separate and quantify impurities, such as naratriptan-related compounds A and B . Recrystallization in ethanol-water mixtures (1:3 v/v) at 4°C further enhances purity by removing residual solvents and byproducts.

Q. Which analytical techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the double-bond geometry at the 3,4-position and oxalate coordination. X-ray crystallography resolves stereochemical ambiguities, particularly in distinguishing enantiomers or diastereomers. Mass spectrometry (HRMS-ESI) validates molecular weight (expected [M+H]⁺: ~407.4 Da) and fragmentation patterns .

Q. What receptor targets are implicated in the pharmacological activity of this compound?

  • Methodological Answer : The compound primarily acts as a 5-HT1B/1D receptor agonist, akin to naratriptan. Receptor binding assays using radiolabeled [³H]-5-HT in transfected HEK293 cells can quantify affinity (Ki). Functional activity is confirmed via cAMP inhibition assays (EC50 ~10–50 nM) and electrophysiological studies in trigeminal ganglion neurons to measure inhibition of calcitonin gene-related peptide (CGRP) release .

Advanced Research Questions

Q. How do pharmacokinetic properties of this compound compare to its parent compound, and what methodologies address its bioavailability challenges?

  • Methodological Answer : Unlike naratriptan hydrochloride (oral bioavailability ~50–70%), the oxalate salt exhibits reduced solubility at physiological pH, lowering bioavailability. To address this, researchers employ lipid-based nanoformulations (e.g., solid lipid nanoparticles) with particle size <200 nm (PDI <0.2) and in vivo pharmacokinetic studies in rodents. LC-MS/MS quantifies plasma concentrations post-administration, revealing improved AUC (0–24h) by 1.5–2-fold .

Q. What experimental approaches resolve contradictions in reported receptor binding affinities of this compound across studies?

  • Methodological Answer : Discrepancies in Ki values (e.g., 5-HT1B vs. 5-HT1D subtypes) arise from assay conditions. Standardized protocols using <sup>35</sup>S-GTPγS binding in membrane preparations (with 1 mM GDP and 100 mM NaCl) reduce variability. Cross-validation with GR127935, a selective 5-HT1B/1D antagonist, confirms specificity. Meta-analyses of datasets from ≥3 independent labs are recommended to establish consensus .

Q. What in vivo models best evaluate the anti-migraine efficacy of this compound, and how are central vs. peripheral effects distinguished?

  • Methodological Answer : The superior sagittal sinus (SSS) stimulation model in rats measures Fos protein expression in the trigeminal nucleus caudalis (TNC) as a marker of neuronal activation. To differentiate central vs. peripheral effects, administer the compound intracerebroventricularly (ICV) at 0.1–1 µg/kg and compare results with intravenous (IV) delivery. Microdialysis in the TNC quantifies CGRP and substance P levels pre/post-treatment .

Q. How can metabolomic profiling identify off-target effects or metabolic byproducts of this compound?

  • Methodological Answer : Untargeted metabolomics using UPLC-QTOF-MS in liver microsomes identifies phase I (oxidation) and phase II (glucuronidation) metabolites. CYP3A4/2D6 inhibition assays (IC50 determination) assess drug-drug interaction risks. Toxicity screening in zebrafish embryos (LC50 at 72 hpf) evaluates hepatotoxicity and neurodevelopmental impacts .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the blood-brain barrier (BBB) penetration of this compound?

  • Methodological Answer : Use dual-labeling with <sup>14</sup>C-radiolabeled compound and in situ brain perfusion in mice (Kin measurement). Compare brain-to-plasma ratios (0.5–1.5) with positron emission tomography (PET) imaging using [¹¹C]-labeled analogs. Parallel in vitro BBB models (hCMEC/D3 cell monolayers) assess permeability (Papp >5×10⁻⁶ cm/s indicates significant penetration) .

Q. What strategies mitigate batch-to-batch variability in preclinical studies of this compound?

  • Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, with strict control of reaction time (±5%), temperature (±2°C), and solvent purity (HPLC-grade). Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation products. Collaborative inter-laboratory validation using standardized reference materials (e.g., USP-grade naratriptan impurities) ensures reproducibility .

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